molecular formula C8H13NO B13160280 5-Amino-5-cyclopropylpent-1-en-3-one

5-Amino-5-cyclopropylpent-1-en-3-one

Cat. No.: B13160280
M. Wt: 139.19 g/mol
InChI Key: FHBAISSFZFHYPC-UHFFFAOYSA-N
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Description

5-Amino-5-cyclopropylpent-1-en-3-one (CAS: 1603549-47-8) is an organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . Its structure features a cyclopropyl group attached to a pentenone backbone and an amino substituent at the 5-position. Limited commercial availability is noted, with shipping options restricted to select regions (e.g., China, Germany) .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-amino-5-cyclopropylpent-1-en-3-one

InChI

InChI=1S/C8H13NO/c1-2-7(10)5-8(9)6-3-4-6/h2,6,8H,1,3-5,9H2

InChI Key

FHBAISSFZFHYPC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC(C1CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-cyclopropylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Amino-5-cyclopropylpent-1-en-3-one often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-cyclopropylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-Amino-5-cyclopropylpent-1-en-3-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-5-cyclopropylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-amino-5-cyclopropylpent-1-en-3-one with analogous compounds based on substituents, reactivity, and applications.

Cyclopropyl-Containing Analogues
Compound Name CAS No. Molecular Formula Key Features Suppliers
5-Amino-5-cyclopropylpent-1-en-3-one 1603549-47-8 C₈H₁₃NO Enone system, cyclopropyl group, amino group Limited
5-Amino-1-cyclopropylpentan-2-one 1597910-55-8 C₈H₁₃NO Ketone group, cyclopropyl, lacks conjugated double bond 1
5-Amino-1-cyclopropylpiperidine-3-carboxylic acid 1546332-51-7 C₉H₁₄N₂O₂ Piperidine ring, carboxylic acid substituent 1

Key Differences :

  • Reactivity: The enone system in 5-amino-5-cyclopropylpent-1-en-3-one enables conjugate addition reactions, unlike the saturated ketone in 5-amino-1-cyclopropylpentan-2-one. This makes it more versatile in synthesizing heterocycles or drug precursors .
Amino-Substituted Heterocycles
Compound Name CAS No. Molecular Formula Structure Applications
5-Amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one - C₉H₉N₃O Pyrazolone ring, phenyl substituent Pharmaceutical intermediates
5-Amino-2-naphthalenesulfonic acid - C₁₀H₉NO₃S Sulfonic acid group, naphthalene core Dye synthesis

Key Differences :

  • Functional Groups: Unlike sulfonic acid or pyrazolone derivatives, 5-amino-5-cyclopropylpent-1-en-3-one lacks aromaticity, reducing its utility in dye chemistry but increasing its suitability for nucleophilic reactions .
  • Solubility: The enone and cyclopropyl groups likely confer lower water solubility compared to sulfonic acid derivatives, necessitating organic solvents for reactions .
Pharmacological Potential
  • Structural Uniqueness : The cyclopropyl group may enhance metabolic stability compared to straight-chain analogues, a feature leveraged in protease inhibitor design .
  • Limitations: Limited supplier data (e.g., only 1–2 suppliers for related cyclopropyl compounds) suggests challenges in scalability .

Biological Activity

5-Amino-5-cyclopropylpent-1-en-3-one is an organic compound with the molecular formula C8H13NO, characterized by the presence of an amino group and a cyclopropyl group attached to a pentenone backbone. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structure contributes to its reactivity and biological activity. Key properties include:

PropertyValue
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
IUPAC Name5-amino-5-cyclopropylpent-1-en-3-one
InChIInChI=1S/C8H13NO/c1-2-7(10)5-8(9)6-3-4-6/h2,6,8H,1,3-5,9H2
Canonical SMILESC=CC(=O)CC(C1CC1)N

Biological Activities

Research has indicated that 5-Amino-5-cyclopropylpent-1-en-3-one exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary research suggests that 5-Amino-5-cyclopropylpent-1-en-3-one may inhibit cancer cell proliferation. It has been shown to induce apoptosis in specific cancer cell lines, possibly through the modulation of apoptotic pathways and interaction with cellular receptors.

The biological effects of 5-Amino-5-cyclopropylpent-1-en-3-one are believed to stem from its ability to act as a nucleophile in biochemical reactions. It may interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing an IC50 value of approximately 25 µg/mL, indicating moderate efficacy.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer (MCF7) cells showed that treatment with 5-Amino-5-cyclopropylpent-1-en-3-one led to a significant reduction in cell viability (up to 70% at 50 µM concentration), suggesting potential as an anticancer agent.

Research Applications

The compound is being investigated for various applications:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting specific enzymes or receptors involved in disease processes.
  • Synthetic Chemistry : Utilized as an intermediate in the synthesis of more complex organic molecules.

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